molecular formula C11H11N3O2 B3005948 methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate CAS No. 1201199-01-0

methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate

Cat. No. B3005948
CAS RN: 1201199-01-0
M. Wt: 217.228
InChI Key: BGMRQEPKORIKBE-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Pyrazolo[3,4-b]pyridines belong to the bicyclic heterocyclic family, formed by the fusion of a pyrazole and a pyridine ring. They exist in two isomeric forms: 1H-pyrazolo[3,4-b]pyridines (1) and 2H-pyrazolo[3,4-b]pyridines (2) . These compounds have garnered interest due to their structural resemblance to purine bases like adenine and guanine.

Synthesis

The synthetic methods for pyrazolo[3,4-b]pyridines involve starting from either a preformed pyrazole or pyridine. Notably, more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines have been described, with over 5,000 references (including nearly 2,400 patents) . Researchers have explored diverse substituents at positions N1, C3, C4, C5, and C6.

a. Anticancer Properties: 1H-pyrazolo[3,4-b]pyridines have demonstrated antiproliferative effects against cancer cells. Researchers have explored their potential as kinase inhibitors, targeting specific signaling pathways involved in cancer progression.

b. Anti-Inflammatory Agents: Some derivatives exhibit anti-inflammatory properties by modulating cytokines, enzymes, and transcription factors. These compounds could be valuable in treating inflammatory diseases.

c. Antimicrobial Activity: Certain 1H-pyrazolo[3,4-b]pyridines show antimicrobial effects against bacteria, fungi, and parasites. Their mechanism of action involves disrupting essential cellular processes.

d. Neuroprotection: Researchers have investigated the neuroprotective potential of these compounds. They may mitigate oxidative stress, inflammation, and neuronal damage, making them relevant for neurodegenerative disorders.

e. Cardiovascular Applications: 1H-pyrazolo[3,4-b]pyridines have been explored as potential cardiovascular agents. They may influence vascular tone, platelet aggregation, and endothelial function.

f. Tuberculosis Treatment: While not extensively studied, some derivatives exhibit anti-tubercular activity. Further research is needed to optimize their efficacy.

Conclusion

properties

IUPAC Name

methyl 1-methyl-5-pyridin-3-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-10(8-4-3-5-12-7-8)6-9(13-14)11(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMRQEPKORIKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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